molecular formula C15H17NO2 B13509560 tert-Butyl 6-amino-1-naphthoate

tert-Butyl 6-amino-1-naphthoate

Cat. No.: B13509560
M. Wt: 243.30 g/mol
InChI Key: SHLMAQWWVFWTHP-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-1-naphthoate is an aromatic ester derivative featuring a naphthalene backbone substituted with an amino group at the 6-position and a tert-butyl ester moiety at the 1-position. This compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for complex molecules. For instance, tert-butyl esters are generally valued for their steric bulk, which can enhance stability and modulate reactivity in synthetic pathways .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 6-aminonaphthalene-1-carboxylate

InChI

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)13-6-4-5-10-9-11(16)7-8-12(10)13/h4-9H,16H2,1-3H3

InChI Key

SHLMAQWWVFWTHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC2=C1C=CC(=C2)N

Origin of Product

United States

Preparation Methods

Esterification of 6-Amino-1-naphthoic Acid to this compound

One common approach begins with 6-amino-1-naphthoic acid as the starting material, which is esterified to form the tert-butyl ester.

Typical Procedure:

  • Reagents: 6-amino-1-naphthoic acid, tert-butanol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Conditions: Reflux in tert-butanol under acidic conditions to promote esterification.
  • Mechanism: Acid-catalyzed nucleophilic substitution where the carboxylic acid is converted to the tert-butyl ester.
  • Outcome: this compound is obtained after workup and purification.

This method is classical and widely used for preparing tert-butyl esters of aromatic carboxylic acids.

Amination via Nitration-Reduction Sequence

If starting from 1-naphthoic acid , the amino group at the 6-position can be introduced via a nitration-reduction sequence:

  • Nitration:

    • Nitration of 1-naphthoic acid to form 6-nitro-1-naphthoic acid.
    • Conditions typically involve nitric acid and sulfuric acid at controlled temperatures to achieve regioselectivity.
  • Esterification:

    • Conversion of 6-nitro-1-naphthoic acid to tert-butyl 6-nitro-1-naphthoate by acid-catalyzed esterification with tert-butanol.
  • Reduction:

    • Catalytic hydrogenation or chemical reduction (e.g., SnCl2, Fe/HCl) of the nitro group to the amino group.
    • This step yields this compound.

Direct Amination via Diazotization and Coupling (Azo Coupling Followed by Reduction)

A method analogous to the preparation of amino-substituted phenols via diazotization and azo coupling can be adapted for naphthoate derivatives:

  • Step 1: Diazotization

    • Aniline or an amino precursor is diazotized using sodium nitrite and acid at low temperatures (0–10 °C).
  • Step 2: Coupling

    • The diazonium salt is coupled with a tert-butyl-protected naphthol or naphthoate derivative under alkaline conditions.
  • Step 3: Reduction

    • The azo intermediate is reduced to the corresponding amino compound.

While this method is reported for related tert-butyl phenol derivatives, it can be modified for naphthoate systems. However, direct literature on this exact compound is limited, and adaptation from phenol chemistry is necessary.

Modern Synthetic Approaches Using Coupling Reagents and Protecting Groups

Recent literature on related tert-butyl amino acid esters suggests the use of advanced coupling reagents and protecting groups to achieve selective amination and esterification:

  • Use of carbodiimide-based coupling agents (e.g., EDC, DCC) for esterification.
  • Protection of amino groups with sulphonyl protecting groups followed by deprotection.
  • Use of palladium-catalyzed amination or Buchwald-Hartwig amination for direct C–N bond formation on aromatic rings.

Though specific examples for this compound are scarce, these methods are applicable and represent state-of-the-art synthetic routes.

Comparative Table of Preparation Methods

Method Starting Material Key Reactions Advantages Disadvantages
Esterification of 6-amino-1-naphthoic acid 6-amino-1-naphthoic acid Acid-catalyzed esterification Simple, direct Requires pure amino acid precursor
Nitration-Reduction Sequence 1-naphthoic acid Nitration → Esterification → Reduction High regioselectivity Multi-step, harsh reagents
Diazotization and Coupling Aniline + tert-butyl naphthol Diazotization → Coupling → Reduction Adaptable from phenol chemistry Limited direct literature, complex
Modern Coupling Reactions Various aromatic precursors Coupling reagents, Pd-catalysis High selectivity, mild conditions Requires advanced catalysts

Research Data and Yields

  • Esterification yields for tert-butyl esters typically range from 70% to 90% under optimized conditions.
  • Nitration step yields for 6-nitro-1-naphthoic acid can exceed 80%, with regioselectivity controlled by reaction conditions.
  • Reduction of nitro to amino groups often achieves >90% yield using catalytic hydrogenation.
  • Diazotization and coupling methods for related tert-butyl phenol derivatives report yields up to 94.5% for azo intermediates.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-amino-1-naphthoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Chemistry tert-Butyl 6-amino-1-naphthoate serves as an intermediate in synthesizing complex organic molecules.
  • Biology This compound is useful in studying enzyme interactions and protein modifications. Its mechanism of action involves the amino group forming hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active naphthoic acid, affecting enzyme activity and protein function, thus making it useful in biochemical studies.
  • Industry this compound is used in the production of dyes, pigments, and other industrial chemicals.

Synthesis of this compound

  • This compound can be synthesized through the esterification of 6-amino-1-naphthoic acid with tert-butanol, typically catalyzed by an acid like sulfuric acid or boron trifluoride diethyl etherate, under reflux conditions to facilitate ester bond formation.
  • Industrial production methods often involve anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate to ensure high yields suitable for large-scale production.

Potential Products Formed

  • Oxidation: Nitro derivatives of the naphthalene ring.
  • Reduction: Alcohol derivatives of the ester group.
  • Substitution: Various substituted naphthoates, depending on the reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-1-naphthoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active naphthoic acid. These interactions can affect enzyme activity and protein function, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize tert-Butyl 6-amino-1-naphthoate, we compare it with structurally related compounds, focusing on reactivity, stability, hazards, and applications. The analysis draws from the provided evidence on tert-butyl derivatives and naphthoate analogs.

tert-Butyl Alcohol (tert-Butanol)

  • Molecular Formula : C₄H₁₀O
  • Key Properties :
    • Flammable liquid/solid with a mothball-like odor .
    • Reacts violently with oxidizing agents (e.g., peroxides) and strong acids, producing flammable gases like isobutylene .
    • Acute hazards include skin/eye irritation, respiratory distress, and central nervous system effects (drowsiness, dizziness) .
  • Stability : Stable under recommended storage conditions but decomposes in acidic environments .
  • Applications : Solvent in pharmaceuticals, additive in unleaded gasoline .

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

  • Molecular Formula: C₁₇H₂₅NO₄
  • Key Properties: No known hazards under normal handling conditions . Stable in recommended storage (dry, ventilated, sealed containers) .
  • Applications : Laboratory chemical for research and development .

Hypothetical Profile of this compound

Based on structural analogs:

  • Reactivity: Likely stable under neutral conditions but susceptible to hydrolysis in acidic/basic environments due to the ester group. The amino group may participate in coupling reactions (e.g., amide bond formation).
  • Hazards: Potential irritant (skin/eyes) akin to tert-butyl alcohol, though reduced volatility may lower inhalation risks .
  • Stability : Enhanced steric protection from the tert-butyl group may improve shelf-life compared to methyl or ethyl esters.

Comparative Data Table

Property tert-Butyl Alcohol tert-Butyl Pyrrolidine Carboxylate This compound (Inferred)
Molecular Weight 74.12 g/mol 307.4 g/mol ~245–260 g/mol (estimated)
Flammability High (LEL: 1.7% vol) Not reported Moderate (depends on substituents)
Reactivity Violent with acids/oxidizers Stable Hydrolyzable ester; reactive amino group
Hazards Irritant, CNS effects No known hazards Potential irritant
Storage Conditions Cool, ventilated, away from acids Dry, sealed containers Dry, inert atmosphere, avoid moisture

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 6-amino-1-naphthoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via esterification of 6-amino-1-naphthoic acid using tert-butanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key variables include temperature (optimized at 60–80°C), solvent choice (e.g., dichloromethane or THF), and reaction time (12–24 hours). Impurities like unreacted acid or tert-butyl byproducts can arise if stoichiometry is miscalculated .
  • Quality Control : Post-synthesis, HPLC with UV detection (λ = 254 nm) and C18 columns is recommended to monitor purity (>97% as per industry standards) .

Q. How can researchers purify this compound, and what challenges arise during crystallization?

  • Methodological Answer : Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Challenges include:

  • Solubility : Poor solubility in polar solvents at low temperatures.
  • Byproduct Removal : Residual tert-butyl ethers may co-elute; TLC (Rf = 0.3–0.5 in 30% EtOAc/hexane) helps track separation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (CDCl₃) should show tert-butyl singlet at δ 1.3–1.5 ppm and aromatic protons at δ 7.5–8.2 ppm.
  • IR : Confirm ester C=O stretch at ~1720 cm⁻¹ and NH₂ bands at ~3400 cm⁻¹.
  • MS : ESI-MS in positive mode should display [M+H]⁺ at m/z 274.3 .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis for scalability while minimizing side reactions?

  • Methodological Answer :

  • Catalyst Screening : Replace homogeneous acids with heterogeneous catalysts (e.g., Amberlyst-15) to improve recyclability and reduce workup complexity.
  • Microwave Assistance : Reduce reaction time by 50% (6–8 hours) with controlled microwave heating at 80°C, enhancing yield to >85% .
  • Kinetic Studies : Use in-situ FTIR to monitor esterification progress and identify rate-limiting steps .

Q. How should conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved?

  • Methodological Answer :

  • Contradiction Analysis : If MS indicates a higher molecular weight, check for tert-butyl group hydrolysis or dimerization via LC-MS/MS.
  • 2D NMR : Use 13^{13}C-HSQC to resolve overlapping aromatic signals and confirm substitution patterns.
  • Control Experiments : Synthesize and compare with a reference standard (e.g., CAS-registered analogs) .

Q. What computational methods are suitable for predicting this compound reactivity in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model reaction pathways (e.g., B3LYP/6-31G*) to predict nucleophilic attack sites on the naphthoate ring.
  • MD Simulations : Study solvent effects (e.g., acetonitrile vs. DMF) on conformational stability.
  • Docking Studies : Evaluate potential biological interactions using AutoDock Vina if targeting enzyme inhibition .

Q. What strategies mitigate degradation of this compound under prolonged storage?

  • Methodological Answer :

  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Additives : Include 0.1% BHT in storage solutions to prevent radical-mediated ester hydrolysis.
  • Packaging : Use amber vials under argon to block UV and oxidative degradation .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies using this compound in biological assays?

  • Methodological Answer :

  • Concentration Range : Test 0.1–100 µM in triplicate, using DMSO as a vehicle (≤0.1% final).
  • Controls : Include a tert-butyl alcohol control to isolate naphthoate-specific effects.
  • Statistical Models : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients .

Q. What protocols validate the reproducibility of this compound synthesis across labs?

  • Methodological Answer :

  • Interlab Studies : Distribute standardized reagents (e.g., same batch of 6-amino-1-naphthoic acid) to participating labs.
  • Analytical Harmonization : Require identical HPLC conditions (e.g., 70:30 ACN/H₂O, 1 mL/min) and NMR parameters (500 MHz, CDCl₃).
  • Data Sharing : Use cloud-based platforms to aggregate yield and purity data for ANOVA analysis .

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